molecular formula C21H18O4 B11393502 3-(3-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one

3-(3-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11393502
M. Wt: 334.4 g/mol
InChI Key: VQUDTBJMBICPQQ-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furocoumarins. Furocoumarins are known for their diverse biological activities and are often found in various natural products. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with methoxyphenyl and trimethyl substituents.

Preparation Methods

The synthesis of 3-(3-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the furocoumarin moiety in acidic media . This method allows for the synthesis of the target compound with a high yield.

Chemical Reactions Analysis

3-(3-Methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

3-(3-Methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound exhibits significant biological activity and is studied for its potential therapeutic effects.

    Medicine: It is investigated for its potential use in treating various diseases due to its biological properties.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3-Methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one can be compared with other furocoumarins such as:

    Psoralen: Known for its use in phototherapy, psoralen has a similar furocoumarin structure but lacks the methoxyphenyl and trimethyl substituents.

    Bergapten: Another furocoumarin with biological activity, bergapten differs in its substitution pattern on the furocoumarin core.

    Xanthotoxin: This compound is used in the treatment of skin disorders and has a different substitution pattern compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-5,6,9-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H18O4/c1-11-12(2)21(22)25-20-13(3)19-17(9-16(11)20)18(10-24-19)14-6-5-7-15(8-14)23-4/h5-10H,1-4H3

InChI Key

VQUDTBJMBICPQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)C)C

Origin of Product

United States

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